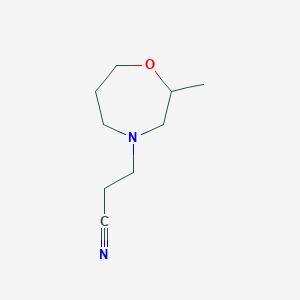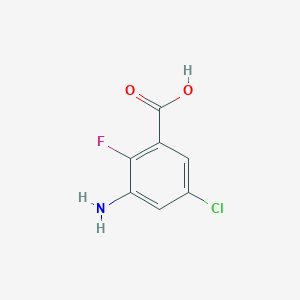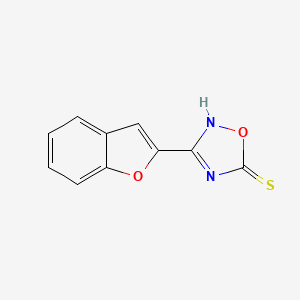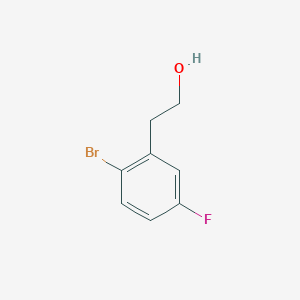
2-(2-Bromo-5-fluorophenyl)ethanol
Vue d'ensemble
Description
“2-(2-Bromo-5-fluorophenyl)ethanol” is used as intermediates in pharmaceutical and organic synthesis . It has a molecular weight of 219.05 .
Synthesis Analysis
This compound can be synthesized from 2-bromothiophene . The synthetic route involves the use of two (methyl ethyl diketone) palladium and tetrahydrofuran (THF) at 50°C, followed by the addition of a Grignard reagent .Molecular Structure Analysis
The molecular formula of “2-(2-Bromo-5-fluorophenyl)ethanol” is C8H8BrFO . The exact mass is 217.97400 .Applications De Recherche Scientifique
Enantioselective Synthesis
2-(2-Bromo-5-fluorophenyl)ethanol plays a significant role in enantioselective synthesis, a process crucial in creating chiral intermediates for various pharmaceuticals. Patel et al. (2004) demonstrated the enantioselective microbial reduction of similar substituted acetophenones, yielding high enantiomeric excess and illustrating the compound's potential in producing chiral intermediates (Patel et al., 2004).
Crystallography and Structural Analysis
The study of crystal structures, including those of compounds similar to 2-(2-Bromo-5-fluorophenyl)ethanol, is crucial for understanding the physical and chemical properties of these molecules. Percino et al. (2008) investigated the crystal structures of related compounds, providing insights into their molecular arrangements (Percino et al., 2008).
Role in Synthesis of Adrenergic Agents
Compounds like 2-(2-Bromo-5-fluorophenyl)ethanol are intermediates in synthesizing adrenergic agents. Conde et al. (1998) achieved the resolution of a similar compound through enantioselective lipase-catalyzed reactions, highlighting its importance in synthesizing bioactive molecules (Conde et al., 1998).
Mass Spectrometry Analysis
The behavior of halogenated ethanols, closely related to 2-(2-Bromo-5-fluorophenyl)ethanol, has been studied using mass spectrometry. Carbini et al. (1995) explored the mass spectrometric characteristics of 2-halo ethanols, contributing to our understanding of their fragmentation patterns and stability (Carbini et al., 1995).
Spectroscopy and Conformational Studies
Spectroscopic methods are employed to study the conformational aspects of molecules similar to 2-(2-Bromo-5-fluorophenyl)ethanol. Panja et al. (2005) used laser-induced fluorescence spectroscopy to identify conformers of a related compound, providing valuable information about its molecular dynamics (Panja et al., 2005).
Electrochemical Conversion Methods
Electrochemical methods can convert related haloacetophenones into corresponding alcohols, demonstrating an efficient and environmentally friendly approach. Ikeda (1990) showcased the conversion of 4-haloacetophenones to 1-(4-halophenyl)ethanols, indicating potential methodologies for synthesizing compounds like 2-(2-Bromo-5-fluorophenyl)ethanol (Ikeda, 1990).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It’s recommended to use personal protective equipment and ensure adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromo-5-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMYCOJRHCHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305904 | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-5-fluorophenyl)ethanol | |
CAS RN |
866029-28-9 | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866029-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

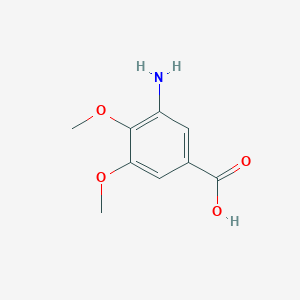
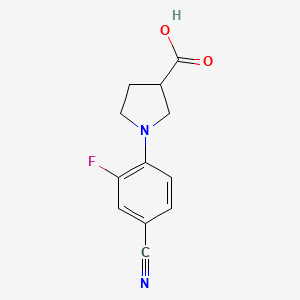
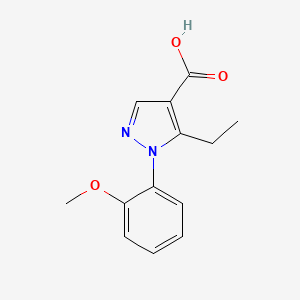
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
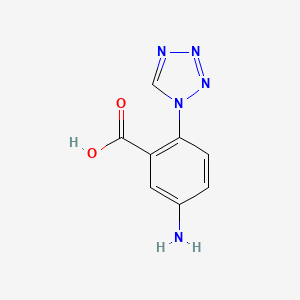
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)
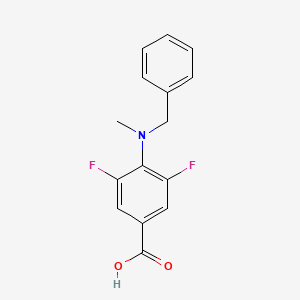
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
